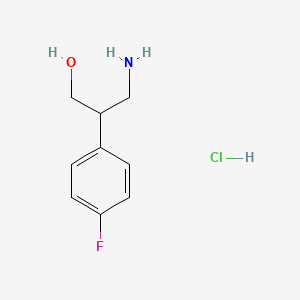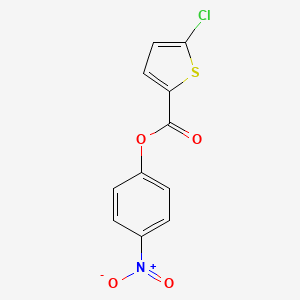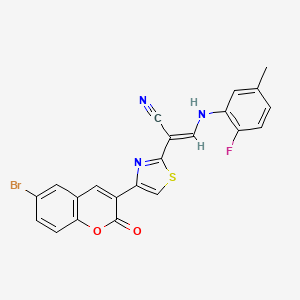
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H17BrN4O3 and its molecular weight is 489.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one have been synthesized and evaluated for their antimicrobial properties. A series of derivatives were designed and synthesized, showcasing varying degrees of antimicrobial activity against a range of bacteria and fungi strains. For instance, the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl] phthalazin-1(2H)-one derivatives have been explored, revealing several compounds with notable antimicrobial activity (Sridhara et al., 2010). Similarly, the antimicrobial activities of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives were investigated, indicating potential against B. subtilis and fungal pathogens (Önkol et al., 2008).
Anticonvulsive and Antidiabetic Potentials
The anticonvulsant activity of bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, which share core structural features with the compound of interest, has been explored, demonstrating significant anticonvulsant potency in specific derivatives (Tsitsa et al., 1989). Moreover, novel dihydropyrimidine derivatives, incorporating the 1,3,4-oxadiazol moiety, have been synthesized and shown to exhibit promising in vitro antidiabetic activity, highlighting the potential therapeutic applications of such compounds (Lalpara et al., 2021).
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Phthalazinones
Phthalazinones are derivatives of phthalazine, a nitrogen-containing heterocyclic compound. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Bromophenyl groups
Bromophenyl groups are commonly used in medicinal chemistry due to their ability to enhance the biological activity of various compounds. They can increase the lipophilicity of a compound, improving its ability to cross cell membranes .
Methoxyphenyl groups
Methoxyphenyl groups are often used in drug design to improve the potency and selectivity of therapeutic agents. They can influence the pharmacokinetic properties of a compound, potentially enhancing its absorption, distribution, metabolism, and excretion .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-31-18-11-9-15(10-12-18)22-19-7-2-3-8-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-5-4-6-17(25)13-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYTWFHCLRZNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



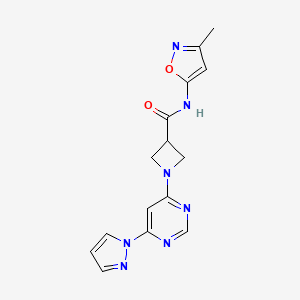

![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)
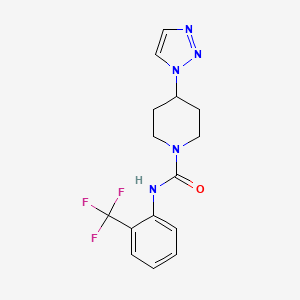
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)
